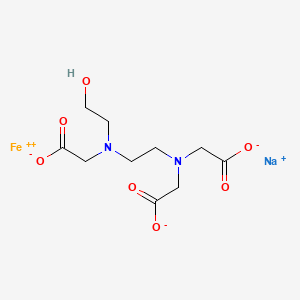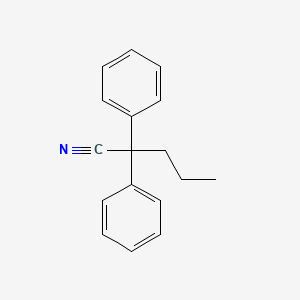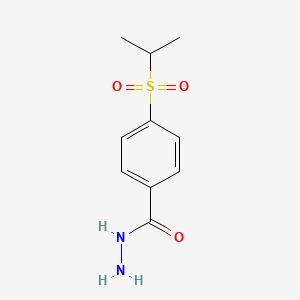
Thallium(1+) hexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Thallium(1+) hexadecanoate can be synthesized through a reaction between thallium(I) hydroxide and hexadecanoic acid. The reaction typically occurs in an organic solvent such as ethanol or methanol. The general reaction is as follows:
TlOH+C15H31COOH→C15H31COOTl+H2O
The reaction mixture is heated under reflux conditions to ensure complete reaction. After the reaction is complete, the solvent is evaporated, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade thallium(I) hydroxide and hexadecanoic acid. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product. The final product is then subjected to quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
Thallium(1+) hexadecanoate undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) under certain conditions.
Reduction: Thallium(III) can be reduced back to thallium(I).
Substitution: The hexadecanoate group can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as nitric acid or chlorine can oxidize thallium(I) to thallium(III).
Reduction: Reducing agents like sulfur dioxide or hydrogen gas can reduce thallium(III) to thallium(I).
Substitution: Ligands such as halides or other carboxylates can replace the hexadecanoate group under appropriate conditions.
Major Products Formed
Oxidation: Thallium(III) compounds such as thallium(III) oxide.
Reduction: Thallium(I) compounds such as thallium(I) chloride.
Substitution: New thallium(I) salts with different ligands.
科学的研究の応用
Thallium(1+) hexadecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems due to the toxic nature of thallium.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Used in the production of specialized materials and as a precursor for other thallium compounds.
作用機序
The mechanism of action of thallium(1+) hexadecanoate involves the interaction of thallium ions with cellular components. Thallium can mimic potassium ions and interfere with potassium-dependent processes such as enzyme activity and cellular transport. This disruption can lead to cellular dysfunction and toxicity. The hexadecanoate group may also play a role in the compound’s interaction with lipid membranes, affecting membrane integrity and function.
類似化合物との比較
Similar Compounds
- Thallium(1+) acetate
- Thallium(1+) chloride
- Thallium(1+) nitrate
Comparison
Thallium(1+) hexadecanoate is unique due to the presence of the long-chain fatty acid, hexadecanoate. This gives the compound different solubility and interaction properties compared to other thallium salts. For example, thallium(1+) acetate is more soluble in water, while this compound is more soluble in organic solvents. The hexadecanoate group also allows for different interactions with biological membranes, making this compound a compound of interest in studies involving lipid interactions and membrane dynamics.
特性
CAS番号 |
33734-55-3 |
|---|---|
分子式 |
C16H31O2Tl |
分子量 |
459.80 g/mol |
IUPAC名 |
hexadecanoate;thallium(1+) |
InChI |
InChI=1S/C16H32O2.Tl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1 |
InChIキー |
NUSRHOPIFKSDPA-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[Tl+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13731240.png)
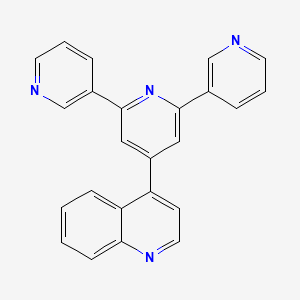
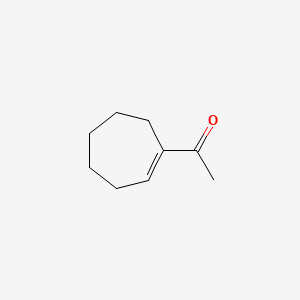
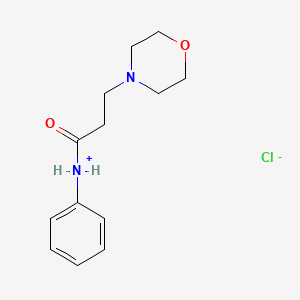
![(E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine](/img/structure/B13731271.png)
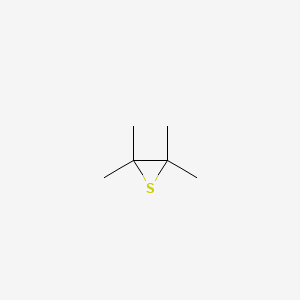


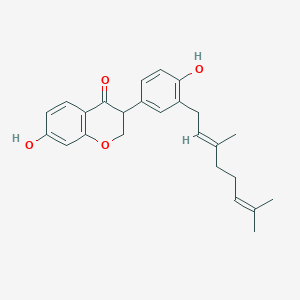
![Bicyclo[4.1.0]heptan-7-ol](/img/structure/B13731318.png)
